Caspase-1 Catalytic Efficiency vs. Ac-YVAD-AMC
Ac-WVAD-AMC demonstrates a high catalytic efficiency (kcat/Km) for recombinant human caspase-1 of 2.41 x 10^5 M^-1s^-1 . In comparison, the classical caspase-1 substrate, Ac-YVAD-AMC, has a reported kcat/Km of 0.66 x 10^5 M^-1s^-1 under similar experimental conditions [1]. This represents a 3.65-fold higher catalytic efficiency for Ac-WVAD-AMC, indicating it is a more sensitive substrate for detecting caspase-1 activity.
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 2.41 x 10^5 M^-1s^-1 |
| Comparator Or Baseline | Ac-YVAD-AMC: 0.66 x 10^5 M^-1s^-1 |
| Quantified Difference | 3.65-fold higher |
| Conditions | Recombinant human caspase-1; in vitro enzymatic assay (as reported in Rano et al., 1997 and vendor data). |
Why This Matters
Higher catalytic efficiency translates to increased assay sensitivity, allowing for the detection of lower enzyme concentrations or shorter incubation times, which is critical for high-throughput screening (HTS) or when sample material is limited.
- [1] Rano, T. A., et al. (1997). A combinatorial approach for determining protease specificities: application to interleukin-1beta converting enzyme (ICE). *Chemistry & Biology*, 4(2), 149-155. View Source
